molecular formula C10H14N2O2 B2795478 N-Isopropyl-2-methyl-6-nitroaniline CAS No. 180207-82-3

N-Isopropyl-2-methyl-6-nitroaniline

Cat. No.: B2795478
CAS No.: 180207-82-3
M. Wt: 194.234
InChI Key: BLVYJMCXKCUHNV-UHFFFAOYSA-N
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Description

N-Isopropyl-2-methyl-6-nitroaniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an isopropyl group, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-methyl-6-nitroaniline typically involves a multi-step process. One common method is the nitration of 2-methyl-aniline, followed by the introduction of the isopropyl group. The nitration step involves treating 2-methyl-aniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position. The resulting 2-methyl-6-nitroaniline is then subjected to Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the isopropyl group at the nitrogen atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-methyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions, amines.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Scientific Research Applications

N-Isopropyl-2-methyl-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Isopropyl-2-methyl-6-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl and methyl groups influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-2-methyl-6-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, while the nitro group provides a site for reduction and other chemical transformations.

Properties

IUPAC Name

2-methyl-6-nitro-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)11-10-8(3)5-4-6-9(10)12(13)14/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVYJMCXKCUHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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